molecular formula C13H10FNO3 B2851415 methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate CAS No. 478078-88-5

methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2851415
CAS No.: 478078-88-5
M. Wt: 247.225
InChI Key: HIQYFAKKYGMHIX-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-fluorobenzoyl chloride with methyl 1H-pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The pyrrole ring may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar in structure but lacks the pyrrole ring.

    Methyl 3-fluorobenzoate: Similar but with the fluorine atom in a different position.

    Ethyl 4-fluorobenzoate: Similar but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the fluorobenzoyl group and the pyrrole ring, which imparts distinct chemical reactivity and potential biological activities not observed in simpler analogs.

Biological Activity

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrole ring substituted with a fluorobenzoyl group and a carboxylate moiety. The presence of the fluorine atom enhances the lipophilicity and bioactivity of the molecule, making it a candidate for various biological applications.

Molecular Formula: C13H10FNO3
CAS Number: 478078-88-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorobenzoyl group may enhance binding affinity to proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound's biological effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyrrole derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) while maintaining low cytotoxicity (IC50 > 64 μg/mL) .

Inhibition of Receptors

Research has also demonstrated that derivatives of this compound can act as inhibitors for norepinephrine and serotonin reuptake transporters. This suggests potential applications in treating disorders related to these neurotransmitters, such as depression and anxiety disorders .

Case Studies and Research Findings

  • Study on Antitubercular Activity : A recent study explored the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. It was found that modifications on the pyrrole ring significantly influenced potency against M. tuberculosis, highlighting the importance of electron-withdrawing groups like fluorine for enhanced activity .
  • Pharmacokinetics and Metabolism : Another research focused on optimizing the pharmacokinetic properties of pyrrole-based compounds. It was noted that certain substitutions could improve metabolic stability while reducing toxicity, which is crucial for developing therapeutic agents .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of related compounds revealed that they could effectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This positions them as potential anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialPotent against drug-resistant M. tuberculosis
Receptor InhibitionInhibits norepinephrine and serotonin reuptake
COX-2 InhibitionPotential anti-inflammatory agent

Properties

IUPAC Name

methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)11-6-9(7-15-11)12(16)8-2-4-10(14)5-3-8/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQYFAKKYGMHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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